![molecular formula C14H10N2O2 B1303115 Methyl 4-(4-cyanopyridin-2-yl)benzoate CAS No. 886361-52-0](/img/structure/B1303115.png)
Methyl 4-(4-cyanopyridin-2-yl)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate was prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile synthons for the preparation of polysubstituted heterocyclic systems . These methods could potentially be adapted for the synthesis of methyl 4-(4-cyanopyridin-2-yl)benzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Such techniques could be employed to determine the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For instance, 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile was shown to undergo reactions with active methylene compounds to form polyheterocyclic systems . These findings suggest that this compound could also participate in reactions leading to the formation of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated in several studies. For example, the crystal structure of 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was determined by X-ray diffraction analysis . Additionally, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, revealing insights into the reactivity and potential transformations of the compound . These studies provide a foundation for understanding the properties of this compound.
Scientific Research Applications
Photophysical Properties and Luminescence
Researchers have investigated the photophysical properties of related compounds, revealing their unique luminescent characteristics. For instance, the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives demonstrated how substituting with electron-donating or withdrawing groups affects their quantum yield and solvatochromic effects, offering insights into designing materials with desired luminescent properties (Kim et al., 2021).
Liquid Crystalline Properties
The synthesis and mesomorphic properties of hydrogen-bonded side-chain liquid crystal polymers, utilizing compounds like Methyl 4-(4-cyanopyridin-2-yl)benzoate, have been explored to understand their grainy textures and nematic phases. This research contributes to the development of advanced materials for displays and optical devices (Muhammad et al., 2020).
Coordination Chemistry and Metal Organics
Studies on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including derivatives of this compound, offer insights into their structural properties and potential as ligands in coordination chemistry. This research aids in understanding how these compounds interact with metal centers, affecting the photophysical properties of metals and the overall stability of complexes (Tzimopoulos et al., 2010).
Antimicrobial Evaluation
The antimicrobial properties of pyridyl benzoate derivatives have been assessed, showing significant activity against both gram-negative and gram-positive bacteria. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Eldeab, 2019).
Hydrogen-bonded Supramolecular Structures
Research into hydrogen-bonded supramolecular structures utilizing substituted 4-pyrazolylbenzoates provides insights into how molecules can be engineered to form one, two, or three-dimensional networks. Such studies are foundational for designing materials with specific mechanical, optical, or electronic properties (Portilla et al., 2007).
properties
IUPAC Name |
methyl 4-(4-cyanopyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12-4-2-11(3-5-12)13-8-10(9-15)6-7-16-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMWWWCTWQEUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377038 |
Source
|
Record name | methyl 4-(4-cyanopyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-52-0 |
Source
|
Record name | Benzoic acid, 4-(4-cyano-2-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(4-cyanopyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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